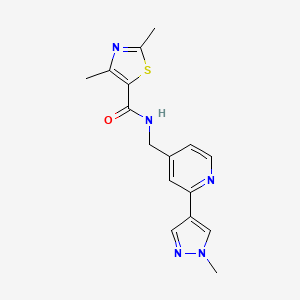![molecular formula C16H11N3O2 B2369131 6-Methylquinazolino[2,1-b]quinazoline-5,12-dione CAS No. 13969-01-2](/img/structure/B2369131.png)
6-Methylquinazolino[2,1-b]quinazoline-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylquinazolino[2,1-b]quinazoline-5,12-dione is a chemical compound. It is structurally related to fumiquinazolines, a group of secondary metabolites that have been isolated mainly from marine sources . These alkaloids exhibit different structure motifs depending on the amino acids from which they are derived .
Synthesis Analysis
Quinazolines and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . The synthesis of quinazolines under transition metal-catalyzed conditions has seen significant progress in recent years .Molecular Structure Analysis
The molecular formula of 6-Methylquinazolino[2,1-b]quinazoline-5,12-dione is C16H11N3O2. The quinazolinone scaffold can be recognized as a privileged structure with several representatives in therapy .Chemical Reactions Analysis
Quinazolines and quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules .Physical And Chemical Properties Analysis
The molecular weight of 6-Methylquinazolino[2,1-b]quinazoline-5,12-dione is 277.283. More detailed physical and chemical properties were not found in the search results.Wirkmechanismus
Zukünftige Richtungen
Quinazolines and quinazolinones have emerged as a privileged class of nitrogen-containing heterocyclic scaffolds, exhibiting a broad spectrum of pharmacological activities . They have been used in the development of novel classes of antibacterial agents . The future of 6-Methylquinazolino[2,1-b]quinazoline-5,12-dione and related compounds may lie in further exploration of their potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-methylquinazolino[2,1-b]quinazoline-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-18-14(20)11-7-3-5-9-13(11)19-15(21)10-6-2-4-8-12(10)17-16(18)19/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORQBVMVWQEOAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2369052.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide](/img/structure/B2369055.png)
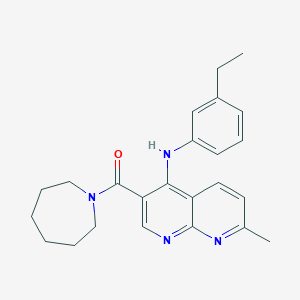

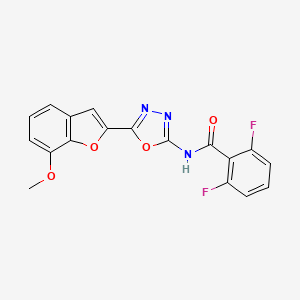
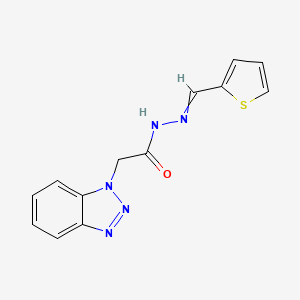
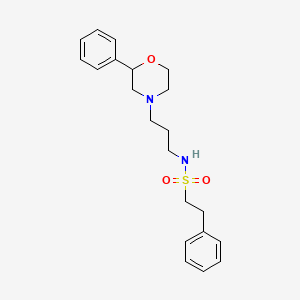
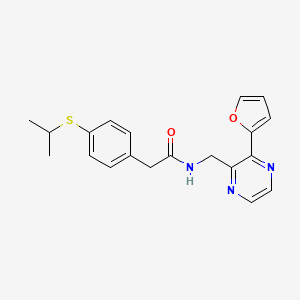

![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)


